molecular formula C15H22N2Na2O17P2 B8055438 Uridine 5-diphosphoglucose disodium salt

Uridine 5-diphosphoglucose disodium salt

Cat. No. B8055438
M. Wt: 610.27 g/mol
InChI Key: KTRYLHOLECXBCD-VLQZIUFZSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Uridine 5-diphosphoglucose disodium salt is a useful research compound. Its molecular formula is C15H22N2Na2O17P2 and its molecular weight is 610.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • P2Y(14) Receptor Agonist : UDPG activates the P2Y(14) receptor, a neuroimmune system GPCR. Modifying UDPG's glucose moiety with small alkyl or aryl groups or truncating it to UDP enhances its potency. Specific derivatives have shown selectivity and increased potency for the P2Y(14) receptor, making them valuable for studying this receptor's role (Das et al., 2010).

  • Rescuing Agent in Chemotherapy : As a precursor of uridine, UDPG can rescue from the toxicity of 5-fluorouracil (5FU) in mice. It permits dose escalation of 5FU in healthy and tumor-bearing mice while reducing toxic side effects. This indicates its potential as a therapeutic agent to enhance the efficacy of chemotherapy while mitigating its adverse effects (Codacci-Pisanelli et al., 1997).

  • G Protein-coupled Receptor Activation : UDP-glucose, a closely related molecule to UDPG, can activate the orphan G protein-coupled receptor KIAA0001, suggesting UDPG's potential role as a signaling molecule in addition to its function in carbohydrate biosynthesis (Chambers et al., 2000).

  • Component in Multi-Component Drugs : UDPG is used in the formulation of "Neuronucleos", a multi-component drug with neurotropic action. It demonstrates the potential of UDPG in combination with other compounds for neurological applications (Almakaiev & Sidenko, 2021).

  • Metabolic Enzyme Studies : UDPG is involved in the synthesis and degradation of uridine 5′-diphosphoglucuronic acid, playing a role in vitreous metabolism, as studied in calf vitreous hyalocytes (Jacobson, 1967).

  • Muscular System Research : The impact of UDPG on the neuromuscular transmission and glucose metabolism in guinea pig's phrenic diaphragm has been studied, showing its effects on muscle contractility and metabolism (Pastoris et al., 1979).

properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R,3S,4S,5R)-1,3,4,5-tetrahydroxy-6-oxohexan-2-yl]oxyphosphoryl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O17P2.2Na/c18-3-6(20)10(22)11(23)7(4-19)33-36(30,34-35(27,28)29)31-5-8-12(24)13(25)14(32-8)17-2-1-9(21)16-15(17)26;;/h1-3,6-8,10-14,19-20,22-25H,4-5H2,(H,16,21,26)(H2,27,28,29);;/q;2*+1/p-2/t6-,7+,8+,10+,11+,12+,13+,14+,36?;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRYLHOLECXBCD-VLQZIUFZSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(OC(CO)C(C(C(C=O)O)O)O)OP(=O)([O-])[O-])O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O[C@H](CO)[C@H]([C@@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-])O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2Na2O17P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uridine 5-diphosphoglucose disodium salt
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Uridine 5-diphosphoglucose disodium salt
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Uridine 5-diphosphoglucose disodium salt
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Uridine 5-diphosphoglucose disodium salt
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Uridine 5-diphosphoglucose disodium salt
Reactant of Route 6
Uridine 5-diphosphoglucose disodium salt

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